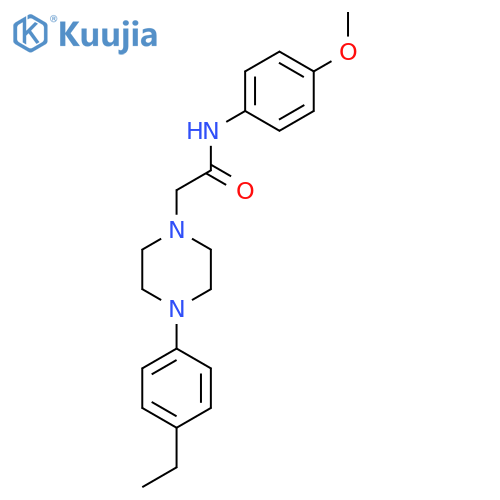

Cas no 695174-46-0 (2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide)

2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide

- SR-01000271522-1

- 2-(4-(4-ethylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide

- AKOS002244188

- Z274554788

- 695174-46-0

- F1757-0190

- 2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

- SR-01000271522

-

- インチ: 1S/C21H27N3O2/c1-3-17-4-8-19(9-5-17)24-14-12-23(13-15-24)16-21(25)22-18-6-10-20(26-2)11-7-18/h4-11H,3,12-16H2,1-2H3,(H,22,25)

- InChIKey: ZGLNITQWZFYJFW-UHFFFAOYSA-N

- ほほえんだ: O=C(CN1CCN(C2C=CC(CC)=CC=2)CC1)NC1C=CC(=CC=1)OC

計算された属性

- せいみつぶんしりょう: 353.21032711g/mol

- どういたいしつりょう: 353.21032711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 421

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 44.8Ų

2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1757-0190-2mg |

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

695174-46-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1757-0190-10μmol |

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

695174-46-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1757-0190-1mg |

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

695174-46-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1757-0190-3mg |

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

695174-46-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1757-0190-10mg |

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

695174-46-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1757-0190-40mg |

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

695174-46-0 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1757-0190-15mg |

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

695174-46-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1757-0190-2μmol |

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

695174-46-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1757-0190-20mg |

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

695174-46-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1757-0190-5mg |

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

695174-46-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide 関連文献

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No 695174-46-0 and Product Name: 2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide

Compound with the CAS number 695174-46-0 and the product name 2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound incorporates a piperazine moiety linked to a phenylacetamide derivative, which is a common motif in the design of bioactive molecules.

The 2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide structure exhibits a high degree of structural complexity, which is often associated with enhanced binding affinity and selectivity towards biological targets. This characteristic makes it a promising candidate for further investigation in the development of novel therapeutic agents. The presence of both ethyl and methoxy substituents on the aromatic rings further modulates the electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

In recent years, there has been a growing interest in the exploration of piperazine derivatives due to their diverse biological activities. Piperazine-based compounds have been extensively studied for their potential as central nervous system (CNS) agents, antihistamines, and antimicrobial agents. The specific configuration of 2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide positions it as a valuable scaffold for medicinal chemists seeking to develop new drugs targeting various diseases.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that modifications to the piperazine ring can significantly alter the biological activity of these compounds. The N-(4-methoxyphenyl)acetamide moiety, in particular, has been shown to enhance solubility and metabolic stability, which are critical factors for drug efficacy and safety. These properties make 2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide an attractive candidate for further optimization.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only improve the synthetic route but also enhance scalability, which is essential for industrial production.

Recent advancements in computational chemistry have also played a crucial role in understanding the structural and functional properties of 2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers predict potential drug-like properties more accurately. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of novel therapeutics.

The pharmacological profile of this compound is under active investigation in several academic and industrial research laboratories. Initial studies suggest that it exhibits promising activity against various disease-related targets. For instance, preclinical trials have indicated that derivatives of this compound may have therapeutic potential in treating neurological disorders characterized by abnormal neurotransmitter activity. The ability to modulate neurotransmitter levels makes it a particularly interesting candidate for further exploration.

In addition to its potential therapeutic applications, 2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide also holds promise for use as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization, enabling researchers to explore new chemical space and discover novel bioactive compounds. This flexibility is highly valued in drug discovery programs where diversification of molecular structures is key to identifying effective therapeutic agents.

The regulatory landscape for pharmaceutical compounds like 2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that these compounds are produced consistently and safely for clinical use. As research progresses, it is expected that additional regulatory pathways will be developed to accommodate new classes of bioactive molecules derived from complex structures like this one.

Future directions in the study of 2-4-(4-ethylphenyl)piperazin-1-ylyl-N-(4-methoxypheny l)acetamide include exploring its potential in combination therapies and investigating its long-term safety profile. Combination therapies involve using multiple drugs together to achieve synergistic effects or reduce side effects, which can significantly improve patient outcomes. Long-term safety studies are also critical to ensure that these compounds remain effective and safe when used over extended periods.

The impact of this compound on pharmaceutical research extends beyond its immediate applications. It serves as a model system for understanding how structural modifications can influence biological activity, providing valuable insights for future drug design efforts. As our understanding of disease mechanisms continues to evolve, compounds like 2 - 4 - ( 4 - eth yl phen yl ) piper azin - 1 - yl - N - ( 4 - me thoxy phen yl ) ace tam ide will play an increasingly important role in developing innovative treatments.

695174-46-0 (2-4-(4-ethylphenyl)piperazin-1-yl-N-(4-methoxyphenyl)acetamide) 関連製品

- 2680701-30-6(benzyl N-{2-(prop-2-yn-1-yloxy)phenylmethyl}carbamate)

- 2034515-43-8(1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride)

- 500149-35-9(4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide)

- 1060350-17-5(N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide)

- 1898001-94-9(1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine)

- 945299-08-1(2-(2,2-Dimethoxyethyl)amino-5-nitrobenzonitrile)

- 1532863-65-2(1-(thian-3-yl)cyclohexylmethanamine)

- 2229413-40-3(1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole)

- 2680827-42-1(2-Bromo-1,1-difluoroethane-1-sulfonamide)

- 80370-59-8(Desthiazoximic Acid Ceftiofur (>85%))